1'-Methyl-1,4'-bipiperidine-4-carbohydrazide
CAS No.: 1306738-80-6
Cat. No.: VC2827436
Molecular Formula: C12H24N4O
Molecular Weight: 240.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306738-80-6 |
|---|---|
| Molecular Formula | C12H24N4O |
| Molecular Weight | 240.35 g/mol |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)piperidine-4-carbohydrazide |
| Standard InChI | InChI=1S/C12H24N4O/c1-15-6-4-11(5-7-15)16-8-2-10(3-9-16)12(17)14-13/h10-11H,2-9,13H2,1H3,(H,14,17) |
| Standard InChI Key | MFKZAZWAILGUQX-UHFFFAOYSA-N |
| SMILES | CN1CCC(CC1)N2CCC(CC2)C(=O)NN |
| Canonical SMILES | CN1CCC(CC1)N2CCC(CC2)C(=O)NN |
Introduction
1'-Methyl-1,4'-bipiperidine-4-carbohydrazide is an organic compound characterized by its bipiperidine structure, consisting of two piperidine rings linked by a nitrogen atom. It features a methyl group at the 1' position and a carbohydrazide functional group at the 4' position. This compound belongs to the class of piperidine derivatives, which are saturated six-membered heterocycles containing one nitrogen atom. The presence of the carbohydrazide group classifies it as a hydrazone, enhancing its reactivity and potential biological interactions.
Synthesis and Chemical Reactions
The synthesis of 1'-Methyl-1,4'-bipiperidine-4-carbohydrazide typically involves several key steps, which may vary depending on the desired purity and scale of production. Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry can be employed to enhance efficiency and reduce reaction times.
This compound can participate in various chemical reactions, which are essential for modifying its properties and enhancing its applicability in different fields, including medicinal chemistry. The specific reactions it undergoes are not detailed in available literature but are crucial for its potential applications.
Handling and Safety
Relevant data indicates that careful handling is required due to potential irritant properties. Therefore, appropriate safety measures should be taken when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume